(2H12)Cyclohexanol

Description

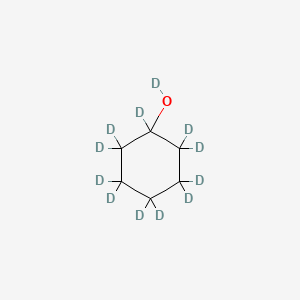

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-deuteriooxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXRVTGHNJAIIH-BFHGLDALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216719 | |

| Record name | (2H12)Cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66522-78-9 | |

| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-ol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66522-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H12)Cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066522789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H12)Cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H12]cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2H12)Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2H12)Cyclohexanol, also known as dodecadeuterated cyclohexanol or cyclohexanol-d12. This isotopically labeled compound is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as a standard in analytical chemistry. The primary and most effective method for its synthesis involves a two-step process: the deuteration of phenol to produce phenol-d6, followed by the catalytic deuteration of the resulting phenol-d6 to yield (2H12)Cyclohexanol.

Core Synthesis Pathway

The synthesis of (2H12)Cyclohexanol is achieved through two sequential reactions:

-

H/D Exchange on Phenol: The aromatic protons of phenol are exchanged with deuterium atoms to form hexadeuterated phenol (phenol-d6).

-

Catalytic Deuteration of Phenol-d6: The deuterated aromatic ring of phenol-d6 is then reduced using a deuterium source in the presence of a catalyst to yield dodecadeuterated cyclohexanol.

Caption: Overall synthesis pathway for (2H12)Cyclohexanol from phenol.

Experimental Protocols

The following sections detail the experimental procedures for the two key stages of (2H12)Cyclohexanol synthesis.

Protocol 1: Synthesis of Hexadeuterated Phenol (Phenol-d6)

This protocol is based on a patented method for the deuteration of aromatic rings.[1]

Reaction Scheme:

C₆H₅OH + 6D₂O --(Pt/C, H₂)--> C₆D₅OD + 6HDO

Methodology:

-

Reactor Setup: A sealed reaction vessel equipped with a magnetic stirrer and a heating mantle is charged with phenol (1 equivalent), platinum on carbon (Pt/C, 5% w/w), and deuterium oxide (D₂O).

-

Inert Atmosphere: The reaction system is purged with an inert gas, such as argon or nitrogen, to remove air.

-

Hydrogen Introduction: The atmosphere within the reactor is then replaced with hydrogen gas.

-

Reaction Conditions: The reaction mixture is heated to 160°C and stirred vigorously for approximately 24 hours.

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether.

-

The catalyst is removed by filtration.

-

The organic filtrate is concentrated under reduced pressure to yield crude phenol-d6.

-

Further purification can be achieved by distillation or chromatography if required.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | Phenol | [1] |

| Deuterium Source | Deuterium Oxide (D₂O) | [1] |

| Catalyst | 5% Platinum on Carbon (Pt/C) | [1] |

| Co-reagent | Hydrogen Gas (H₂) | [1] |

| Temperature | 160°C | [1] |

| Reaction Time | ~24 hours | [1] |

Protocol 2: Catalytic Deuteration of Phenol-d6 to (2H12)Cyclohexanol

This protocol is adapted from established methods for the hydrogenation of phenol, modified for the use of a deuterium source. The primary method involves the use of deuterium gas and a suitable catalyst.

Reaction Scheme:

C₆D₅OD + 3D₂ --(Catalyst)--> C₆D₁₁OD

Methodology:

-

Reactor Setup: A high-pressure autoclave or a similar hydrogenation apparatus is charged with phenol-d6 (1 equivalent) and a hydrogenation catalyst. Commonly used catalysts include nickel-based (e.g., Raney Nickel) or ruthenium-based catalysts.

-

Solvent: The reaction can be performed neat or in a suitable solvent. If a solvent is used, a deuterated solvent is recommended to maintain high isotopic purity.

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas to remove oxygen.

-

Deuterium Introduction: The reactor is then pressurized with deuterium gas (D₂) to the desired pressure.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature and stirred. The exact conditions depend on the chosen catalyst.

-

Work-up and Purification:

-

After the reaction is complete, the reactor is cooled, and the excess deuterium gas is safely vented.

-

The catalyst is removed by filtration.

-

The resulting crude (2H12)Cyclohexanol is purified by distillation under reduced pressure.

-

Quantitative Data for Phenol Hydrogenation (Non-Deuterated Analogue):

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Reference |

| Nickel-based | 150-220 | Varies | Neat or Solvent | High | |

| Ruthenium on Titania (5% Ru/TiO₂) | 100 | 2.0 | Water | High Conversion | |

| Palladium on Carbon (Pd/C) | 80-160 | 1.0-2.0 | Varies | High |

Note: For the synthesis of (2H12)Cyclohexanol, hydrogen gas in these protocols would be replaced with deuterium gas (D₂).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of (2H12)Cyclohexanol.

Caption: Experimental workflow for the two-step synthesis of (2H12)Cyclohexanol.

Safety Considerations

-

Phenol: Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Deuterium Gas (D₂): Deuterium gas is highly flammable. All reactions involving D₂ must be conducted in a properly functioning hydrogenation apparatus with appropriate safety measures to prevent leaks and ignition.

-

Catalysts: Some catalysts, particularly Raney Nickel, are pyrophoric and must be handled under an inert atmosphere or solvent.

-

High-Pressure Reactions: Reactions conducted under high pressure must be performed in a certified autoclave by trained personnel.

This guide provides a foundational understanding of the synthesis of (2H12)Cyclohexanol. Researchers should consult the primary literature and adhere to all laboratory safety protocols when attempting these procedures. Further optimization of reaction conditions may be necessary to achieve desired yields and isotopic purity.

References

A Technical Guide to the Physical Properties of Fully Deuterated Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of fully deuterated cyclohexanol (cyclohexanol-d12). The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and logical workflow diagrams.

Core Physical Properties

Fully deuterated cyclohexanol, where all twelve hydrogen atoms are replaced with deuterium, is a valuable solvent and internal standard in various analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its physical properties are subtly different from its non-deuterated counterpart due to the isotopic effect.

Quantitative Data Summary

The table below summarizes the key physical properties of fully deuterated cyclohexanol (Cyclohexanol-d12, CAS No: 66522-78-9).

| Property | Value | Units |

| Molecular Formula | C₆D₁₂O | - |

| Molecular Weight | 112.23 | g/mol |

| Melting Point | 20-22 | °C |

| Boiling Point | 160-161 | °C |

| Density | 1.059 | g/mL at 25 °C |

| Refractive Index | 1.4608 | (n20/D) |

Note: The listed values are based on available literature and may vary slightly between different suppliers.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of fully deuterated cyclohexanol.

Melting Point Determination

Objective: To determine the temperature range over which the solid deuterated cyclohexanol transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of solid, crystalline fully deuterated cyclohexanol is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to collect a sample of 2-3 mm in height. The tube is then inverted and tapped gently to pack the sample at the sealed end.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a Thiele tube filled with a high-boiling point oil.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[3]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[2] For a pure compound, this range should be narrow.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid deuterated cyclohexanol equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: A small volume (a few milliliters) of liquid deuterated cyclohexanol is placed in a test tube or a small round-bottom flask with a boiling chip. A thermometer is suspended in the apparatus with the bulb positioned just above the liquid surface to measure the vapor temperature.

-

Heating: The sample is gently heated in a heating mantle or an oil bath.

-

Observation: The liquid is brought to a gentle boil. The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[4]

-

Pressure Correction: The atmospheric pressure is recorded at the time of the measurement. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be applied to the observed boiling point.

Density Measurement

Objective: To determine the mass per unit volume of liquid deuterated cyclohexanol.

Methodology:

-

Apparatus: A pycnometer (a small glass flask with a precise volume) or a calibrated graduated cylinder and an analytical balance are required.

-

Mass Measurement: The empty, clean, and dry pycnometer is weighed. It is then filled with deuterated cyclohexanol, and any excess is carefully removed. The filled pycnometer is weighed again. The mass of the deuterated cyclohexanol is the difference between the two weights.

-

Volume Measurement: The volume of the pycnometer is known.

-

Calculation: The density is calculated by dividing the mass of the deuterated cyclohexanol by the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.[5]

Refractive Index Measurement

Objective: To measure the extent to which light is bent as it passes through liquid deuterated cyclohexanol.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of liquid deuterated cyclohexanol are placed on the prism of the refractometer.

-

Measurement: Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece. The refractive index is then read from the scale.

-

Temperature Control: The temperature of the prism is controlled and recorded, as the refractive index is temperature-dependent. The standard temperature for this measurement is typically 20 °C.[6]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the use and synthesis of fully deuterated cyclohexanol.

Caption: A logical workflow for the synthesis of fully deuterated cyclohexanol.

Caption: Experimental workflow for NMR spectroscopy using deuterated cyclohexanol.

References

(2H12)Cyclohexanol: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (2H12)Cyclohexanol, a deuterated isotopologue of cyclohexanol. The document details its chemical structure, the principles and a representative protocol for its synthesis via isotopic labeling, and its application as an internal standard in quantitative analysis.

Introduction to Isotopic Labeling and Deuterated Compounds

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process. By replacing one or more atoms of a molecule with their isotope, researchers can investigate reaction mechanisms, metabolic fates of drugs, and quantify analytes in complex matrices with high precision. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The increased mass of deuterium imparts a detectable change in the molecule's mass-to-charge ratio in mass spectrometry without significantly altering its chemical properties. This makes deuterated compounds, such as (2H12)Cyclohexanol, invaluable tools in pharmaceutical research and development.

Chemical Structure and Properties

Cyclohexanol is a secondary alcohol with the chemical formula C₆H₁₂O. It consists of a six-carbon cyclohexane ring with a single hydroxyl group attached to one of the carbon atoms. In (2H12)Cyclohexanol, all twelve hydrogen atoms have been replaced by deuterium atoms.

Structural Representation

Cyclohexanol (C₆H₁₂O)

A six-membered carbon ring where one carbon atom is bonded to a hydroxyl (-OH) group, and the remaining carbon atoms are saturated with hydrogen atoms.

** (2H12)Cyclohexanol (C₆D₁₁OD) **

All hydrogen atoms in the cyclohexanol molecule, including the one in the hydroxyl group, are substituted with deuterium atoms.

Comparative Physicochemical Data

The following table summarizes and compares key quantitative data for cyclohexanol and its fully deuterated analogue, (2H12)Cyclohexanol.

| Property | Cyclohexanol | (2H12)Cyclohexanol |

| Chemical Formula | C₆H₁₂O | C₆D₁₂O (often written as C₆D₁₁OD) |

| Molar Mass ( g/mol ) | 100.16[1][2] | 112.23[3][4] |

| Melting Point (°C) | 25.93[5][6] | 20-22[4] |

| Boiling Point (°C) | 161.84[5][6] | 160-161[4] |

| Density (g/mL at 25°C) | 0.9624[2][6] | 1.059[4] |

| CAS Number | 108-93-0[1][6] | 66522-78-9[3] |

Isotopic Labeling: Synthesis of (2H12)Cyclohexanol

The synthesis of (2H12)Cyclohexanol typically involves a catalytic hydrogen-deuterium (H/D) exchange reaction where cyclohexanol is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst.

Experimental Protocol: Catalytic H/D Exchange

This protocol is a representative example based on established methods for deuterium labeling of alcohols.

Materials:

-

Cyclohexanol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Ruthenium-based catalyst (e.g., Ru-Macho)

-

Anhydrous base (e.g., potassium tert-butoxide)

-

Anhydrous organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous drying agent (e.g., magnesium sulfate)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add cyclohexanol, the ruthenium catalyst, and the anhydrous base.

-

Addition of Deuterium Source: Add an excess of deuterium oxide to the reaction mixture.

-

Reaction: Heat the mixture to a specified temperature (e.g., 100-120°C) and allow it to reflux for a prolonged period (e.g., 24-48 hours) to ensure complete H/D exchange.

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing: Wash the organic layer with brine to remove any remaining D₂O and base.

-

Drying: Dry the organic layer over an anhydrous drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by distillation to obtain pure (2H12)Cyclohexanol.

-

Characterization: Confirm the identity and isotopic purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

(2H12)Cyclohexanol is primarily used as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS). Its chemical similarity to cyclohexanol ensures it behaves almost identically during sample preparation and analysis, while its different mass allows for its distinct detection.

Use as an Internal Standard in GC-MS Analysis

Principle: A known amount of (2H12)Cyclohexanol (the internal standard) is added to a sample containing an unknown amount of the analyte of interest (which could be cyclohexanol or a structurally similar compound). The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, correcting for any loss during sample preparation or variations in instrument response.

References

- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Commercial Suppliers of (2H12)Cyclohexanol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals requiring (2H12)Cyclohexanol, also known as Cyclohexanol-d12, for their work, a clear understanding of the commercial landscape is crucial. This deuterated solvent is a vital tool, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves to dissolve analytes without introducing interfering proton signals. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a general workflow for its application in research.

Summary of Commercial Suppliers and Product Specifications

(2H12)Cyclohexanol is available from several reputable chemical suppliers who specialize in stable isotope-labeled compounds. The primary specifications to consider are isotopic purity (atom % D) and chemical purity. The following table summarizes the offerings from key suppliers based on currently available data.

| Supplier | Product Name/Synonym | CAS Number | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | Cyclohexanol-d12 | 66522-78-9 | ≥98%[1] | ≥98% (CP) |

| Eurisotop | CYCLOHEXANOL (D12, 98%) | 66522-78-9 | Not specified | 98%[2] |

| LGC Standards | Cyclohexanol-d12 | 66522-78-9 | 98%[3] | min 98%[3] |

| ChemicalBook | CYCLOHEXANOL-D12 | 66522-78-9 | 98+% (for NMR) | 99.0% (from some suppliers)[4] |

Note: "CP" denotes chemically pure. Data is subject to change and researchers are advised to consult the suppliers' websites for the most current information and available package sizes.

Experimental Protocols: A General Workflow for NMR Sample Preparation

While specific experimental protocols are highly dependent on the analyte and the research objectives, a general workflow for the use of (2H12)Cyclohexanol as an NMR solvent can be outlined. The primary goal is to prepare a homogeneous solution of the sample at a suitable concentration for NMR analysis.

Methodology:

-

Solvent Selection and Preparation: Ensure the (2H12)Cyclohexanol is of the required purity for the experiment. If necessary, the solvent can be further dried using molecular sieves to remove any residual water, which can interfere with the NMR spectrum.

-

Sample Weighing: Accurately weigh a precise amount of the analyte using an analytical balance. The amount will depend on the sample's molecular weight and the desired concentration for the NMR experiment.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Using a calibrated pipette, add the required volume of (2H12)Cyclohexanol to the NMR tube to achieve the target concentration.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visual inspection should confirm a clear, particulate-free solution. For sparingly soluble samples, gentle heating or sonication may be required.

-

Transfer and Analysis: Carefully place the NMR tube into the NMR spectrometer's spinner turbine. Following the instrument's standard operating procedures, acquire the NMR spectrum. The absence of significant solvent protons in the 1H NMR spectrum will allow for clear observation of the analyte's signals.

Visualizing Workflows and Relationships

To further aid researchers, the following diagrams illustrate a typical procurement workflow and a decision-making process for supplier selection.

Caption: Procurement workflow for acquiring (2H12)Cyclohexanol.

Caption: Decision tree for selecting a (2H12)Cyclohexanol supplier.

References

An In-depth Technical Guide to (2H12)Cyclohexanol for Researchers and Drug Development Professionals

Introduction

(2H12)Cyclohexanol, systematically known as Cyclohexanol-d12, is the deuterated isotopologue of cyclohexanol. In this formulation, all twelve hydrogen atoms in cyclohexanol have been replaced with deuterium. This isotopic substitution imparts unique properties that make it an invaluable tool in various scientific disciplines, particularly in analytical chemistry, mechanistic studies of chemical reactions, and drug metabolism research. This technical guide provides a comprehensive overview of Cyclohexanol-d12, including its physicochemical properties, synthesis, applications, and detailed experimental protocols.

Core Data Presentation

The fundamental properties of Cyclohexanol-d12 are summarized below, providing a direct comparison with its non-deuterated counterpart.

Table 1: Chemical Identification and Molecular Properties

| Property | (2H12)Cyclohexanol (Cyclohexanol-d12) | Cyclohexanol |

| Synonyms | Cyclohexyl alcohol-d12, Deuterated Cyclohexanol | Cyclohexyl alcohol, Hexahydrophenol |

| CAS Number | 66522-78-9[1] | 108-93-0 |

| Molecular Formula | C₆D₁₂O | C₆H₁₂O |

| Molecular Weight | 112.23 g/mol [2] | 100.16 g/mol |

| Appearance | Colorless liquid or oil[3][4] | Colorless, viscous liquid |

Table 2: Physicochemical Data

| Property | (2H12)Cyclohexanol (Cyclohexanol-d12) |

| Melting Point | 20-22 °C[3][4] |

| Boiling Point | 160-161 °C[3][4] |

| Density | 1.059 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.4608[3][4] |

| Vapor Pressure | 1 mmHg at 21 °C[3][4] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[3][4] |

| Storage Temperature | 4°C[3][4] |

Experimental Protocols

This section details methodologies for the synthesis of Cyclohexanol-d12 and its application in key analytical techniques.

Protocol 1: Synthesis of Cyclohexanol-d12 via Deuteration of Phenol

This protocol describes a common method for the synthesis of Cyclohexanol-d12.

Materials:

-

Phenol

-

Deuterium gas (D₂)

-

Raney Nickel catalyst

-

Anhydrous ethanol-d6

-

High-pressure autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash Raney Nickel catalyst with anhydrous ethanol-d6 to remove any residual water.

-

Reaction Setup: Place the washed Raney Nickel catalyst and phenol into a high-pressure autoclave reactor. Add anhydrous ethanol-d6 as the solvent.

-

Deuteration: Seal the reactor and purge with nitrogen gas to remove air. Pressurize the reactor with deuterium gas (D₂) to the desired pressure (typically 50-100 atm).

-

Reaction Conditions: Heat the reactor to a temperature of 150-200°C while stirring continuously. Monitor the reaction progress by measuring the pressure drop of the deuterium gas. The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Purification:

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Remove the ethanol-d6 solvent from the filtrate using a rotary evaporator.

-

Purify the crude Cyclohexanol-d12 by fractional distillation under reduced pressure. Collect the fraction boiling at the expected temperature for Cyclohexanol-d12.

-

-

Characterization: Confirm the identity and purity of the synthesized Cyclohexanol-d12 using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Quantitative Analysis of an Analyte in a Biological Matrix using Cyclohexanol-d12 as an Internal Standard by GC-MS

This protocol outlines the use of Cyclohexanol-d12 as an internal standard for the quantification of a target analyte in a plasma sample.

Materials:

-

Plasma sample containing the analyte of interest

-

Cyclohexanol-d12 (internal standard) solution of known concentration

-

Analyte standard solutions of known concentrations for calibration curve

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of the plasma sample, add 10 µL of the Cyclohexanol-d12 internal standard solution.

-

Add 500 µL of ethyl acetate and vortex for 1 minute to extract the analyte and internal standard.

-

Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 50 µL of a suitable solvent for GC-MS analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte standard solutions.

-

Treat each calibration standard with the same extraction procedure as the unknown samples, including the addition of the Cyclohexanol-d12 internal standard.

-

-

GC-MS Analysis:

-

Inject 1 µL of the reconstituted sample and calibration standards into the GC-MS system.

-

Develop a suitable GC temperature program to achieve chromatographic separation of the analyte and Cyclohexanol-d12.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and Cyclohexanol-d12.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard (Cyclohexanol-d12) for each sample and calibration standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Protocol 3: 1H NMR Spectroscopy using Cyclohexanol-d12 as a Solvent

This protocol describes the general procedure for preparing a sample for 1H NMR analysis using Cyclohexanol-d12 as the solvent.

Materials:

-

Analyte to be studied

-

Cyclohexanol-d12

-

NMR tube

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh an appropriate amount of the analyte (typically 1-10 mg) and place it in a clean, dry NMR tube.

-

Add approximately 0.6 mL of Cyclohexanol-d12 to the NMR tube.

-

Cap the NMR tube and vortex gently until the analyte is completely dissolved.

-

-

NMR Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the Cyclohexanol-d12 solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Data Acquisition:

-

Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual proton signal of the solvent or an internal standard if added.

-

Signaling Pathways and Logical Relationships

Metabolic Pathway of Cyclohexanol

Cyclohexanol can be metabolized by various microorganisms through different pathways depending on the presence or absence of oxygen. The following diagram illustrates a general aerobic metabolic pathway for cyclohexanol.

Caption: Aerobic metabolic pathway of cyclohexanol.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte in a biological sample using an internal standard like Cyclohexanol-d12.

Caption: Workflow for quantitative analysis using an internal standard.

References

Spectroscopic Characterization of (2H12)Cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for fully deuterated cyclohexanol, (2H12)Cyclohexanol. The information presented herein is essential for the characterization and analysis of this isotopically labeled compound, which serves as a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in various analytical applications. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and visualizes key information through structured diagrams.

Molecular Structure and Properties

(2H12)Cyclohexanol, with the chemical formula C₆D₁₂O and CAS number 66522-78-9, is a saturated cyclic alcohol where all hydrogen atoms have been replaced by deuterium.[1][2][3][4][5] This isotopic substitution leads to a significant increase in molecular weight compared to its non-deuterated counterpart and influences its spectroscopic properties in a predictable manner.

// Deuterium atoms on the ring C1_D1 [label="D", pos="-0.5,-0.2!"]; C1 -- C1_D1; C2_D1 [label="D", pos="0.8,1.5!"]; C2_D2 [label="D", pos="1.2,1.5!"]; C2 -- C2_D1; C2 -- C2_D2; C3_D1 [label="D", pos="2.2,1.5!"]; C3_D2 [label="D", pos="1.8,1.5!"]; C3 -- C3_D1; C3 -- C3_D2; C4_D1 [label="D", pos="3,0.2!"]; C4_D2 [label="D", pos="3,-0.2!"]; C4 -- C4_D1; C4 -- C4_D2; C5_D1 [label="D", pos="1.7,-1.5!"]; C5_D2 [label="D", pos="1.3,-1.5!"]; C5 -- C5_D1; C5 -- C5_D2; C6_D1 [label="D", pos="0.3,-1.5!"]; C6_D2 [label="D", pos="0.7,-1.5!"]; C6 -- C6_D1; C6 -- C6_D2; } enddot Figure 1: Molecular Structure of (2H12)Cyclohexanol

Synthesis Pathway

A common method for the preparation of (2H12)Cyclohexanol involves the reduction of a fully deuterated precursor, such as (2H10)Cyclohexanone. This can be achieved using a deuteride-donating reducing agent, ensuring the introduction of the final deuterium atom at the hydroxyl-bearing carbon.

Spectroscopic Data

The following sections detail the expected spectroscopic data for (2H12)Cyclohexanol. While experimental spectra for this specific isotopologue are not widely published, the data presented is based on established principles of spectroscopy for deuterated compounds and comparative data from the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

In a fully deuterated compound like (2H12)Cyclohexanol, the ¹H NMR spectrum is expected to be largely silent, as there are no protons to generate signals. The primary observable peak would be that of any residual protic solvent or a very small signal from the hydroxyl deuteron if it undergoes exchange with any trace protons. The isotopic purity of the sample can be assessed by the absence of signals in the regions where the protons of non-deuterated cyclohexanol would appear (approximately 1.0-2.0 ppm for the cyclohexane ring protons and 3.6 ppm for the proton on the hydroxyl-bearing carbon).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of (2H12)Cyclohexanol will show signals for the carbon atoms of the cyclohexane ring. A key feature of this spectrum will be the splitting of these signals due to coupling with the attached deuterium atoms (C-D coupling). Since deuterium has a spin quantum number of 1, the multiplicities of the carbon signals will follow the 2nI+1 rule, where n is the number of equivalent deuterium atoms and I is 1. This results in characteristic splitting patterns: a 1:1:1 triplet for a CD group and a 1:2:3:2:1 quintet for a CD₂ group.[6][7][8] The chemical shifts will be similar to those of non-deuterated cyclohexanol, with slight upfield shifts being common for deuterated carbons.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C1 (C-OD) | ~68-70 | Triplet (1:1:1) |

| C2, C6 | ~34-36 | Quintet (1:2:3:2:1) |

| C3, C5 | ~24-26 | Quintet (1:2:3:2:1) |

| C4 | ~25-27 | Quintet (1:2:3:2:1) |

Table 1: Predicted ¹³C NMR Data for (2H12)Cyclohexanol

Infrared (IR) Spectroscopy

The IR spectrum of (2H12)Cyclohexanol will show characteristic absorptions that are shifted to lower wavenumbers compared to non-deuterated cyclohexanol due to the heavier mass of deuterium. The most significant shifts are observed for vibrations involving the deuterium atoms.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-D | Stretching | ~2400-2500 (broad) |

| C-D | Stretching | ~2100-2250 |

| C-O | Stretching | ~1050-1100 |

Table 2: Predicted IR Absorption Data for (2H12)Cyclohexanol

The broad O-D stretching band is analogous to the O-H stretching band in alcohols and indicates hydrogen (deuterium) bonding.[1]

Mass Spectrometry (MS)

The mass spectrum of (2H12)Cyclohexanol will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 112, corresponding to the molecular weight of C₆D₁₂O.[1][2] The fragmentation of deuterated alcohols in the mass spectrometer is analogous to that of their non-deuterated counterparts, with the major pathways being alpha-cleavage and dehydration.[9][10][11] However, the masses of the resulting fragments will be different due to the presence of deuterium.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 112 | [C₆D₁₂O]⁺ | Molecular Ion |

| 92 | [C₆D₁₀]⁺ | Loss of D₂O (Dehydration) |

| 64 | [C₄D₈]⁺ | Retro-Diels-Alder of [C₆D₁₀]⁺ |

| 62 | [C₃D₅O]⁺ | Alpha-cleavage |

Table 3: Predicted Mass Spectrometry Fragmentation Data for (2H12)Cyclohexanol

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for (2H12)Cyclohexanol.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of (2H12)Cyclohexanol in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: Place a drop of (2H12)Cyclohexanol between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place in a liquid cell.

-

-

Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of (2H12)Cyclohexanol in a volatile solvent (e.g., dichloromethane, methanol).

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

References

- 1. (2H12)Cyclohexanol | C6H12O | CID 2723969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol-d12 | 66522-78-9 [chemnet.com]

- 3. CYCLOHEXANOL-D12 | 66522-78-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Health and Safety Information for (2H12)Cyclohexanol: An In-depth Technical Guide

Chemical and Physical Properties

(2H12)Cyclohexanol is a deuterated form of cyclohexanol, where all twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including metabolism studies and as an internal standard in analytical chemistry.[1] Its physical and chemical properties are very similar to that of cyclohexanol.

Table 1: Physical and Chemical Properties of Cyclohexanol

| Property | Value | Reference |

| Molecular Formula | C₆D₁₂O | |

| Molecular Weight | 112.23 g/mol | |

| Appearance | Colorless, viscous liquid or solid | [2] |

| Odor | Camphor-like | [2] |

| Melting Point | 20-22 °C (lit.) | |

| Boiling Point | 160-161 °C (lit.) | |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Density | 1.059 g/mL at 25 °C | |

| Vapor Pressure | 1 mmHg (21 °C) | |

| Autoignition Temperature | 300 °C (572 °F) | [3] |

| Solubility in water | 3.60 g/100 mL (20 °C) | [2] |

| Refractive Index (n20/D) | 1.4608 (lit.) |

Hazard Identification and Classification

(2H12)Cyclohexanol is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation, as well as its potential to cause skin and eye irritation.[4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Aquatic Chronic | 3 | H412: Harmful to aquatic life with long lasting effects |

Source: Aggregated GHS information from multiple sources.[4]

Toxicology

The toxicological profile of (2H12)Cyclohexanol is extrapolated from data on cyclohexanol. It is considered moderately toxic.[2] The primary routes of exposure are inhalation, skin absorption, and ingestion.[5]

Table 3: Acute Toxicity Data for Cyclohexanol

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 2.06 g/kg | [6][7] |

| Dermal LD50 | Rabbit | 501 - 794 mg/kg | [7] |

| Inhalation LC50 | Rat | > 3.63 mg/L (4 h) | [7] |

| Intravenous LD50 | Mouse | 270 mg/kg | [5] |

| Subcutaneous LD50 | Mouse | 1.42 - 2.48 g/kg | [5] |

| Intraperitoneal LD50 | Mouse | 760 mg/kg | [5] |

Human Exposure: Exposure to 100 ppm of cyclohexanol for three to five minutes has been reported to cause irritation of the eyes, nose, and throat.[5] The lowest published toxic dose for acute inhalation in humans is 75 ppm, with effects including conjunctival irritation.[5]

Metabolism: Cyclohexanol is primarily metabolized in the liver by alcohol dehydrogenase to cyclohexanone.[5] The metabolic pathway is not expected to be significantly altered by deuteration in a way that would increase toxicity. The resulting metabolites are then further processed and excreted.[8][9]

Experimental Protocols

Detailed experimental protocols for the safety assessment of (2H12)Cyclohexanol are not available. However, standardized protocols for acute toxicity testing of chemicals are well-established and would be applicable. These are generally based on guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (Rodent Model - Adapted from OECD Guideline 401):

-

Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single strain.

-

Housing and Acclimatization: House animals in appropriate conditions with a controlled environment for at least 5 days prior to the study.

-

Dose Preparation: Prepare the test substance, (2H12)Cyclohexanol, in a suitable vehicle if necessary. The concentration should be prepared to administer a precise dose in a small volume.

-

Administration: Administer the substance in a single dose by gavage to a group of fasted animals.

-

Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Determine the LD50 value and observe any dose-response relationships.

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Wash hands thoroughly after handling.[11]

-

Keep away from sources of ignition as it is a combustible liquid.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Risk assessment workflow for handling (2H12)Cyclohexanol.

Caption: First aid procedures following exposure to (2H12)Cyclohexanol.

Caption: Recommended workflow for handling (2H12)Cyclohexanol in a laboratory setting.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. (2H12)Cyclohexanol | C6H12O | CID 2723969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. The metabolism of cyclohexanol by Nocardia globerula CL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. nj.gov [nj.gov]

- 12. CYCLOHEXANOL-D12 | 66522-78-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of Deuterated Cyclohexanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated cyclohexanols, synthetic analogs of cyclohexanol where one or more hydrogen atoms are replaced by deuterium, have emerged as valuable tools in a multitude of scientific disciplines. From elucidating reaction mechanisms and conformational analysis to enhancing the metabolic stability of pharmaceuticals, these isotopically labeled compounds offer unique advantages rooted in the kinetic isotope effect. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of deuterated cyclohexanols. It further details experimental protocols for their preparation and summarizes key quantitative data, offering a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Deuterium in Cyclohexanols

The substitution of protium (¹H) with its heavier, stable isotope deuterium (²H) in an organic molecule introduces subtle yet profound changes in its physicochemical properties. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This difference in bond energy, known as the deuterium kinetic isotope effect (KIE), can significantly alter the rate of chemical reactions involving the cleavage of this bond.[1][2]

In the context of cyclohexanols, this isotopic labeling provides a powerful lens through which to examine fundamental chemical and biological processes. Deuterated cyclohexanols have been instrumental in:

-

Mechanistic Elucidation: Tracking the fate of deuterium atoms in chemical transformations to unravel complex reaction pathways.[3][4]

-

Conformational Analysis: Providing a spectroscopic probe to study the chair-boat conformational equilibria of the cyclohexane ring without significantly altering its steric profile.[5]

-

Drug Metabolism and Pharmacokinetics (DMPK): Strategically placing deuterium at metabolically labile positions to slow down enzymatic degradation, thereby improving a drug candidate's pharmacokinetic profile.[6][7] This "metabolic switching" can lead to increased drug exposure and potentially reduced dosing frequency.

This guide will delve into the historical milestones, synthetic strategies, and analytical characterization of these important molecules.

A Historical Perspective: The Emergence of Deuterated Cyclohexanols

While a singular "discovery" of deuterated cyclohexanols is not documented, their emergence is intrinsically linked to the broader development of isotope labeling techniques in the mid-20th century. Early applications of deuterium labeling focused on understanding reaction mechanisms and molecular structures.

One of the earliest notable applications of a specifically deuterated cyclohexanol appears in a 1968 study on the conformational analysis of α-deuteriocyclohexanol using infrared spectroscopy.[5] This work demonstrated the utility of the C-D stretching frequency as a clear and well-resolved spectroscopic marker to distinguish between axial and equatorial conformers, a significant improvement over using C-OH or O-H vibrational modes. This study signifies that by the late 1960s, methods for the specific synthesis of deuterated cyclohexanols were established and the compounds were being actively used in fundamental chemical research.

The ensuing decades saw the proliferation of various deuteration techniques, driven in large part by the increasing demand for isotopically labeled compounds in the pharmaceutical industry. The development of deuterated drugs, which leverage the KIE to improve metabolic stability, has further spurred interest in the synthesis of a wide array of deuterated building blocks, including cyclohexanols.[1][4][6]

Synthetic Methodologies for Deuterated Cyclohexanols

The synthesis of deuterated cyclohexanols can be broadly categorized into two approaches: direct hydrogen-deuterium (H/D) exchange on a pre-existing cyclohexanol scaffold, and de novo synthesis from deuterated precursors. The choice of method depends on the desired isotopic purity, regioselectivity, and the specific isotopologue required.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of deuterated cyclohexanols.

Caption: A generalized workflow for the synthesis of deuterated cyclohexanols.

Experimental Protocols

This protocol describes the reduction of cyclohexanone with a deuterated reducing agent.

Reaction Scheme:

Materials:

-

Cyclohexanone

-

Lithium aluminum deuteride (LiAlD₄) or Sodium borodeuteride (NaBD₄)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of cyclohexanone in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlD₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

The reaction is quenched by the slow, sequential addition of D₂O, followed by a dilute aqueous solution of HCl.

-

The resulting mixture is filtered to remove inorganic salts.

-

The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the resulting crude cyclohexanol-d₁ is purified by distillation or column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Isotopic Purity | >98% D |

Spectroscopic Data:

-

¹H NMR: The spectrum will be similar to that of unlabeled cyclohexanol, but the signal corresponding to the α-proton will be significantly diminished or absent.

-

²H NMR: A signal will be present corresponding to the deuterium at the α-position.

-

IR Spectroscopy: A characteristic C-D stretching vibration will be observed around 2100-2200 cm⁻¹.[5]

This protocol involves the exhaustive deuteration of cyclohexanone followed by reduction.

Reaction Scheme:

Materials:

-

Cyclohexanone

-

Deuterium oxide (D₂O)

-

Deuterated acid (e.g., DCl) or base (e.g., NaOD) catalyst

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

Procedure:

-

Cyclohexanone is heated with an excess of D₂O in the presence of a catalytic amount of DCl or NaOD to facilitate H/D exchange at all α-positions. This process is often repeated multiple times to achieve high levels of deuteration.

-

The resulting deuterated cyclohexanone (cyclohexanone-d₁₀) is extracted with an organic solvent and dried.

-

The cyclohexanone-d₁₀ is then reduced with LiAlD₄ in a similar manner to the synthesis of cyclohexanol-d₁, followed by a D₂O quench.

-

Purification is achieved through distillation or chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Isotopic Purity | >98% D |

| Molecular Weight | 111.23 g/mol |

Spectroscopic Data:

-

¹H NMR: The spectrum will show very few, if any, proton signals.

-

²H NMR: Multiple signals will be present, corresponding to the various deuterated positions on the ring and the hydroxyl group.

-

Mass Spectrometry: The molecular ion peak will be observed at m/z corresponding to the fully deuterated species.

This protocol illustrates a stereospecific synthesis with selective deuteration.

Reaction Scheme:

Materials:

-

4-tert-Butylcyclohexanone

-

Deuterium oxide (D₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol-d₄ (CD₃OD)

-

Sodium borodeuteride (NaBD₄)

Procedure:

-

4-tert-Butylcyclohexanone is refluxed in a mixture of D₂O and methanol-d₄ with a catalytic amount of K₂CO₃ to achieve H/D exchange at the α-positions (C2 and C6).

-

The deuterated ketone is isolated and then reduced stereoselectively. For the synthesis of the cis-isomer, a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) can be used, or alternatively, catalytic hydrogenation under specific conditions. For this example, reduction with NaBD₄ in a protic solvent will yield a mixture of cis and trans isomers, with the equatorial (trans) alcohol typically favored. To obtain the cis isomer, specific iridium-catalyzed hydrogenations (or deuterations) are highly effective.[8]

-

The resulting mixture of deuterated cis and trans-4-tert-butylcyclohexanols is then separated by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value |

| Typical Yield (after separation) | Varies depending on reduction method |

| Isotopic Purity | >98% D at specified positions |

| Diastereomeric Purity | >95% cis isomer |

Analytical Characterization

The successful synthesis of a deuterated cyclohexanol requires rigorous analytical characterization to confirm the extent and position of deuterium incorporation, as well as the overall purity of the compound.

Analytical Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of cyclohexene isotopologues and stereoisotopomers from benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. Conformational analysis of α-deuteriocyclohexanol by infrared spectroscopy - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Theoretical calculations on (2H12)Cyclohexanol properties

An In-Depth Technical Guide on the Theoretical Calculations of (2H12)Cyclohexanol Properties

Introduction

(2H12)Cyclohexanol, a deuterated isotopologue of cyclohexanol, presents a molecule of significant interest in various scientific domains, particularly in drug development and mechanistic studies. The substitution of hydrogen with deuterium can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, primarily due to the kinetic isotope effect. This effect can lead to altered metabolic pathways and enhanced stability of drug candidates. Theoretical calculations, leveraging the principles of quantum chemistry, offer a powerful, non-empirical approach to predict and understand the physicochemical properties of such molecules with high accuracy.

Theoretical Methodologies

The foundation of modern theoretical calculations for molecular properties lies in solving the Schrödinger equation. However, for a multi-atomic system like (2H12)Cyclohexanol, exact solutions are not feasible. Therefore, approximations and computational methods are employed. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

A popular functional within the DFT framework for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of the basis set is also crucial for the accuracy of the calculations. Pople-style basis sets, such as 6-31G(d,p), are commonly used for geometry optimization and frequency calculations of organic molecules. For more accurate energy and property calculations, larger basis sets like 6-311++G(d,p) may be employed.

For the calculation of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach that addresses the issue of gauge-dependence in magnetic property calculations.

Calculated Properties of (2H12)Cyclohexanol

The following sections present key properties of (2H12)Cyclohexanol derived from theoretical calculations. The data for the non-deuterated cyclohexanol are provided for comparison, sourced from experimental and computational studies. The values for (2H12)Cyclohexanol are predicted based on these, considering the known effects of deuteration.

Molecular Geometry

The initial step in most quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy conformation. For cyclohexanol, the chair conformation with the hydroxyl group in the equatorial position is the most stable. The geometry of (2H12)Cyclohexanol is expected to be very similar to that of cyclohexanol.

Table 1: Key Geometric Parameters of Cyclohexanol (Equatorial Conformer)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) | Experimental Value |

| Bond Length | C-O | 1.435 Å | 1.433 Å |

| Bond Length | O-H | 0.965 Å | 0.960 Å |

| Bond Angle | C-O-H | 108.5° | 108.9° |

| Dihedral Angle | H-O-C-C | 178.2° | - |

Note: The calculated values are representative values from DFT calculations on cyclohexanol. The experimental values are for cyclohexanol.

Thermodynamic Properties

Thermodynamic properties such as enthalpy of formation, entropy, and heat capacity can be calculated from the vibrational frequencies and other molecular properties.

Table 2: Thermodynamic Properties of Cyclohexanol at 298.15 K

| Property | Calculated Value (Representative) | Experimental Value |

| Enthalpy of Formation (gas) | -285.5 kJ/mol | -293.7 ± 1.2 kJ/mol |

| Standard Entropy (gas) | 354.2 J/mol·K | 353.8 J/mol·K[1] |

| Heat Capacity (Cp, gas) | 125.6 J/mol·K | 124.7 J/mol·K |

Note: The calculated values are representative for cyclohexanol. The experimental values are from the NIST WebBook. For (2H12)Cyclohexanol, the enthalpy of formation is expected to be slightly more negative, and the entropy and heat capacity will be higher due to the heavier deuterium atoms.

Vibrational Frequencies

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the infrared (IR) and Raman spectra of the molecule. The substitution of hydrogen with deuterium leads to a significant decrease in the vibrational frequencies of the C-D and O-D bonds compared to C-H and O-H bonds, respectively, due to the increased reduced mass.

Table 3: Selected Vibrational Frequencies of Cyclohexanol and Predicted Shifts for (2H12)Cyclohexanol

| Vibrational Mode | Calculated Frequency (Cyclohexanol, cm⁻¹) | Predicted Frequency ((2H12)Cyclohexanol, cm⁻¹) |

| O-H Stretch | 3650 | O-D Stretch: ~2700 |

| C-H Stretch (axial) | 2945 | C-D Stretch (axial): ~2200 |

| C-H Stretch (equatorial) | 2860 | C-D Stretch (equatorial): ~2150 |

| C-O Stretch | 1070 | ~1060 |

| C-C Stretch | 980 | ~970 |

Note: The calculated frequencies are representative values for cyclohexanol. The predicted frequencies for (2H12)Cyclohexanol are based on the expected isotopic shift.

NMR Chemical Shifts

NMR chemical shifts are sensitive to the electronic environment of the nuclei. Deuteration can cause small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope shifts.

Table 4: Calculated ¹³C NMR Chemical Shifts of Cyclohexanol and Expected Isotope Shifts in (2H12)Cyclohexanol

| Carbon Atom | Calculated ¹³C Chemical Shift (ppm) | Expected Isotope Shift in (2H12)Cyclohexanol (ppm) |

| C1 (C-OD) | 69.8 | -0.1 to -0.3 |

| C2, C6 | 35.2 | -0.1 to -0.2 |

| C3, C5 | 25.5 | -0.1 to -0.2 |

| C4 | 24.8 | -0.1 to -0.2 |

Note: The calculated chemical shifts are representative values for cyclohexanol relative to TMS, calculated using the GIAO method. The isotope shifts are typical values observed for deuterium substitution.

Experimental Protocols

This section provides detailed methodologies for the key computational "experiments" to determine the properties of (2H12)Cyclohexanol.

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

-

Basis Set: 6-31G(d,p) for initial optimization and frequency calculations. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used for single-point energy calculations on the optimized geometry.

-

Input Preparation:

-

Construct the initial 3D structure of the equatorial conformer of (2H12)Cyclohexanol.

-

Define the charge (0) and multiplicity (1).

-

Specify the isotopes for all atoms, replacing hydrogen with deuterium where appropriate.

-

Set up the calculation keywords: Opt Freq B3LYP/6-31G(d,p). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation on the optimized structure.

-

-

Execution: Run the calculation.

-

Analysis:

-

Verify that the optimization has converged by checking the output file for the convergence criteria.

-

Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the frequency calculation output.

-

Extract the optimized geometric parameters (bond lengths, angles, dihedrals).

-

Extract the calculated vibrational frequencies and visualize the normal modes to assign them to specific molecular motions.

-

Protocol 2: NMR Chemical Shift Calculation

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Gauge-Including Atomic Orbital (GIAO) method at the DFT level (B3LYP).

-

Basis Set: A basis set suitable for NMR calculations, such as 6-311+G(2d,p).

-

Input Preparation:

-

Use the optimized geometry of (2H12)Cyclohexanol obtained from Protocol 1.

-

Set up the calculation keywords: NMR=GIAO B3LYP/6-311+G(2d,p).

-

-

Execution: Run the calculation.

-

Analysis:

-

The output file will contain the absolute shielding tensors for each nucleus.

-

To obtain the chemical shifts, the calculated absolute shieldings must be referenced to the absolute shielding of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

The chemical shift (δ) is calculated as: δ = σ(TMS) - σ(sample).

-

Visualizations

Computational Workflow

Caption: Computational workflow for determining the theoretical properties of (2H12)Cyclohexanol.

Relationship between Theoretical Calculations and Experimental Observables

Caption: The relationship between theoretical calculations and their corresponding experimental observables.

References

Isotope effects in (2H12)Cyclohexanol

An In-depth Technical Guide to Isotope Effects in (2H12)Cyclohexanol for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms and is increasingly utilized in drug development to enhance pharmacokinetic profiles by altering metabolic rates. This technical guide focuses on the isotope effects observed with fully deuterated cyclohexanol, (2H12)Cyclohexanol, a model secondary alcohol. While the interpretation of steady-state kinetic data for cyclohexanol oxidation by enzymes like horse liver alcohol dehydrogenase (HLADH) is known to be complex due to pH dependencies and intricate kinetics, the underlying principles provide invaluable insight.[1] This document provides a theoretical background on deuterium isotope effects, summarizes relevant quantitative data, details experimental protocols for the synthesis of (2H12)Cyclohexanol and the measurement of its KIE, and presents visual diagrams of core concepts and workflows.

Theoretical Background of the Deuterium Kinetic Isotope Effect

A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[2][] The primary deuterium KIE (kH/kD) arises when a covalent bond to a hydrogen atom is broken or formed in the rate-determining step of a reaction. The effect originates from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE compared to the corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated substrate. This phenomenon is visualized in the potential energy diagram below.

References

Methodological & Application

(2H12)Cyclohexanol: A Specialized Solvent for NMR Spectroscopy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(2H12)Cyclohexanol, also known as cyclohexanol-d12, is a deuterated solvent with emerging applications in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique physical and chemical properties make it a valuable tool for the analysis of specific types of analytes, particularly where common deuterated solvents are unsuitable. This document provides detailed application notes and experimental protocols for the effective use of (2H12)Cyclohexanol in your research.

Overview and Applications

(2H12)Cyclohexanol (C₆D₁₁OD) is the fully deuterated isotopologue of cyclohexanol. The replacement of all twelve hydrogen atoms with deuterium is crucial for its use in ¹H NMR spectroscopy, as it significantly reduces the solvent's own signal, preventing it from obscuring the signals of the analyte.[1]

Primary Applications:

-

Analysis of Non-polar and Moderately Polar Organic Compounds: With a chemical structure similar to cyclohexane, (2H12)Cyclohexanol is an effective solvent for a range of non-polar and moderately polar organic molecules and polymers that have limited solubility in more common NMR solvents like CDCl₃ or DMSO-d₆.

-

Variable Temperature (VT) NMR Studies: Its relatively high boiling point and low melting point allow for a wide temperature range in VT-NMR experiments, enabling the study of dynamic processes such as conformational changes and chemical exchange.

-

Reaction Monitoring: The chemical inertness of the cyclohexanol backbone under many reaction conditions makes it a suitable medium for monitoring reaction progress directly in the NMR tube.

-

Studies in Pharmaceutical Research: It is utilized in the synthesis of isotopically labeled compounds for drug development and metabolism studies.[2]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic properties of (2H12)Cyclohexanol is essential for its proper use.

| Property | Value | Reference |

| Chemical Formula | C₆D₁₁OD | |

| Molecular Weight | 112.23 g/mol | |

| Appearance | Colorless liquid | [2] |

| Melting Point | 20-22 °C | [2] |

| Boiling Point | 160-161 °C | [2] |

| Density | 1.059 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4608 | [2] |

NMR Data:

| Nucleus | Residual Peak Chemical Shift (ppm) | Multiplicity |

| ¹H | Not readily available in literature | - |

| ¹³C | Not readily available in literature | - |

Note: The precise chemical shifts of the residual ¹H and the ¹³C signals for (2H12)Cyclohexanol are not widely documented. It is recommended to run a spectrum of the pure solvent prior to dissolving the sample to determine the exact positions of any residual solvent peaks. Based on the spectrum of non-deuterated cyclohexanol, one might expect residual proton signals in the regions of approximately 3.6 ppm (for the CH-OD group) and 1.2-1.9 ppm (for the cyclohexane ring protons), but these are only estimations.[3]

Experimental Protocols

Standard Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing a sample for analysis using (2H12)Cyclohexanol.

Materials:

-

(2H12)Cyclohexanol

-

Analyte of interest

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Small vial

-

Kimwipes or filter plug

Procedure:

-

Weighing the Analyte: Accurately weigh 5-20 mg of the solid analyte (for ¹H NMR) or 20-100 mg (for ¹³C NMR) into a clean, dry vial. For liquid analytes, use 1-2 drops.

-

Dissolving the Analyte: Add approximately 0.6-0.7 mL of (2H12)Cyclohexanol to the vial.

-

Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If necessary, gentle warming can be applied, keeping in mind the volatility of the solvent.

-

Filtering the Sample: To remove any particulate matter that could affect spectral quality, filter the solution. Place a small plug of a Kimwipe or a pre-made filter into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Homogenization: Invert the NMR tube several times to ensure the solution is homogeneous.

Protocol for Variable Temperature (VT) NMR

(2H12)Cyclohexanol's wide liquid range makes it suitable for VT-NMR studies.

Prerequisites:

-

Ensure the NMR spectrometer is equipped with a variable temperature unit.

-

The sample has been prepared following the standard protocol described above.

Procedure:

-

Initial Setup: Insert the sample into the spectrometer at ambient temperature. Lock and shim the magnetic field.

-

Acquire Reference Spectrum: Obtain a standard ¹H or ¹³C spectrum at the starting temperature to serve as a reference.

-

Temperature Ramping: Gradually increase or decrease the temperature to the desired setpoint. It is recommended to change the temperature in increments of 5-10 °C to allow for equilibration and to avoid thermal shock to the probe.

-

Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.

-

Data Acquisition: Acquire spectra at each desired temperature.

-

Return to Ambient Temperature: After the experiment, slowly return the probe temperature to ambient before removing the sample.

Logical Relationships and Considerations